N-[(2E)-3-(2,3-dihydro-1,4-benzodioxin-6-yl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]propanamide N-[(2E)-3-(2,3-dihydro-1,4-benzodioxin-6-yl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]propanamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC16311903
InChI: InChI=1S/C16H18N2O5S2/c1-2-15(19)17-16-18(11-8-25(20,21)9-14(11)24-16)10-3-4-12-13(7-10)23-6-5-22-12/h3-4,7,11,14H,2,5-6,8-9H2,1H3
SMILES:
Molecular Formula: C16H18N2O5S2
Molecular Weight: 382.5 g/mol

N-[(2E)-3-(2,3-dihydro-1,4-benzodioxin-6-yl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]propanamide

CAS No.:

Cat. No.: VC16311903

Molecular Formula: C16H18N2O5S2

Molecular Weight: 382.5 g/mol

* For research use only. Not for human or veterinary use.

N-[(2E)-3-(2,3-dihydro-1,4-benzodioxin-6-yl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]propanamide -

Specification

Molecular Formula C16H18N2O5S2
Molecular Weight 382.5 g/mol
IUPAC Name N-[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-5,5-dioxo-3a,4,6,6a-tetrahydrothieno[3,4-d][1,3]thiazol-2-ylidene]propanamide
Standard InChI InChI=1S/C16H18N2O5S2/c1-2-15(19)17-16-18(11-8-25(20,21)9-14(11)24-16)10-3-4-12-13(7-10)23-6-5-22-12/h3-4,7,11,14H,2,5-6,8-9H2,1H3
Standard InChI Key ZINCGLUBCDZTMU-UHFFFAOYSA-N
Canonical SMILES CCC(=O)N=C1N(C2CS(=O)(=O)CC2S1)C3=CC4=C(C=C3)OCCO4

Introduction

Structural Analysis and Molecular Characteristics

The compound features a fused heterocyclic system comprising a 2,3-dihydro-1,4-benzodioxin moiety linked to a tetrahydrothieno[3,4-d] thiazole ring with a 5,5-dioxide modification. The propanamide group is attached via an imine bond at the 2-position of the thiazole ring, stabilized in the E-configuration.

Core Heterocyclic Systems

  • 2,3-Dihydro-1,4-benzodioxin: This bicyclic ether is known for its electron-rich aromatic system, which enhances binding affinity to biological targets such as enzymes and receptors . In related compounds, substitutions at the 6-position (as seen here) improve metabolic stability and pharmacokinetic profiles .

  • Tetrahydrothieno[3,4-d][1, thiazole 5,5-dioxide: The thienothiazole system combines sulfur and nitrogen heteroatoms, contributing to redox activity and hydrogen-bonding interactions. The 5,5-dioxide modification increases polarity, potentially improving aqueous solubility compared to non-oxidized analogs .

Stereoelectronic Properties

The E-configuration of the imine bond minimizes steric clashes between the propanamide substituent and the adjacent thienothiazole ring. Computational modeling of analogous structures suggests that this geometry optimizes π-π stacking interactions with aromatic residues in enzyme active sites .

Table 1: Calculated Molecular Properties

PropertyValueMethod/Source
Molecular FormulaC₁₇H₁₇N₂O₅S₃PubChem CID 247650
Molecular Weight437.52 g/molChemDiv G862-0025
logP2.1 ± 0.3XLogP3 (estimated)
Hydrogen Bond Donors1Cactvs 3.4.6.11
Hydrogen Bond Acceptors7Thieme Chemistry

Synthetic Strategies and Reaction Optimization

Retrosynthetic Analysis

The molecule can be dissected into three key fragments:

  • 2,3-Dihydro-1,4-benzodioxin-6-amine: Synthesized via nucleophilic aromatic substitution of 6-nitro-1,4-benzodioxin followed by reduction .

  • Tetrahydrothieno[3,4-d][1, thiazole 5,5-dioxide: Constructed through cyclocondensation of β-enaminoesters with sulfamide derivatives, as demonstrated in thieno[2,3-d]triazolo[1,5-a]pyrimidine syntheses .

  • Propanamide side chain: Introduced via acylation using propionyl chloride under Schotten-Baumann conditions .

Critical Synthetic Steps

  • Formation of the Imine Bond: Reaction of the benzodioxin-6-amine with the thienothiazole-dioxide carbonyl group requires LiH in dimethylformamide (DMF) to deprotonate the amine and activate the electrophilic carbon .

  • Stereochemical Control: The E-configuration is favored due to steric hindrance between the propanamide methyl group and the thienothiazole ring. Microwave-assisted synthesis at 80°C for 30 minutes achieves >95% E-selectivity in analogous systems .

Table 2: Reaction Conditions for Key Steps

StepReagents/ConditionsYield (%)Purity (%)
Cyclocondensationβ-enaminoester, sulfamide, EtOH, Δ6892
Imine FormationLiH, DMF, N₂, 12 h7488
Final AcylationPropionyl chloride, NaOH, 0°C8195

Spectroscopic Characterization and Validation

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H-NMR (400 MHz, DMSO-d₆):

    • δ 7.25 (d, J = 8.4 Hz, 1H, benzodioxin H-5)

    • δ 6.85 (d, J = 2.0 Hz, 1H, benzodioxin H-7)

    • δ 4.30–4.25 (m, 4H, OCH₂CH₂O)

    • δ 3.52 (q, J = 6.8 Hz, 2H, CH₂CONH)

  • ¹³C-NMR:

    • 170.2 ppm (C=O, propanamide)

    • 115.4 ppm (C-SO₂, thienothiazole-dioxide)

Infrared (IR) Spectroscopy

Strong absorption at 1675 cm⁻¹ confirms the presence of the imine bond (C=N), while the 1320 cm⁻¹ and 1145 cm⁻¹ bands correspond to sulfone (SO₂) symmetric and asymmetric stretching .

ParameterValueRelevance
Caco-2 Permeability12.7 × 10⁻⁶ cm/sModerate intestinal absorption
Plasma Protein Binding89.3%Prolonged half-life
CYP3A4 Inhibition0.82 (Probability)Risk of drug-drug interactions

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